molecular formula C13H15N3O3S B2990087 N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide CAS No. 942013-59-4

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide

Cat. No. B2990087
CAS RN: 942013-59-4
M. Wt: 293.34
InChI Key: IKAWHGFONCNGJL-UHFFFAOYSA-N
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Description

N-(4-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)ethanesulfonamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as MRS1477 and is a potent antagonist of the P2Y14 receptor. This receptor is involved in various physiological processes, including immune response, inflammation, and pain perception. In

Scientific Research Applications

Biological Potential and Enzyme Inhibition

Sulfonamide derivatives have shown significant biological potential, particularly in enzyme inhibition. For instance, certain sulfonamide hybrids have been synthesized and evaluated for their inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes. These compounds have demonstrated substantial inhibition rates, indicating their potential application in managing diseases related to enzyme malfunction, such as Alzheimer's disease (Kausar et al., 2019). Furthermore, their antioxidant properties were explored, showing promising results that could be beneficial in reducing oxidative stress-related damages.

Antimicrobial Activity

Sulfonamide compounds have been synthesized with antimicrobial properties, targeting various bacteria and fungi. One study detailed the creation of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including sulfonamide groups, that were evaluated for their antimicrobial activity. These compounds exhibited significant effectiveness against selected bacterial and fungal strains, suggesting their application in developing new antimicrobial agents (Sarvaiya et al., 2019).

Anticancer and Anti-Inflammatory Applications

The synthesis and characterization of celecoxib derivatives, including sulfonamide groups, have demonstrated potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV properties. These derivatives were tested for their efficacy in various biological assays, revealing their potential as therapeutic agents for treating inflammation, pain, oxidative stress, cancer, and hepatitis C virus infections (Küçükgüzel et al., 2013).

Chemical Synthesis and Modification

In the field of chemical synthesis, sulfonamide compounds have been utilized in developing novel reactions and methodologies. For instance, a copper-catalyzed radical N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has been developed. This process involves the transformation of amides to carbinolamines, which further decompose to N-demethylated amides and formaldehyde, showcasing the utility of sulfonamide derivatives in synthetic organic chemistry (Yi et al., 2020).

properties

IUPAC Name

N-[4-(1-methyl-6-oxopyridazin-3-yl)phenyl]ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-3-20(18,19)15-11-6-4-10(5-7-11)12-8-9-13(17)16(2)14-12/h4-9,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAWHGFONCNGJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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